
DBCO-N-bis(PEG4-NHS ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-N-bis(PEG4-NHS ester) is a compound widely used in the field of bioconjugation and click chemistry. It is a click chemistry crosslinker that contains two N-hydroxysuccinimide (NHS) ester groups and a dibenzocyclooctyne (DBCO) group. The NHS esters are reactive towards primary amines, allowing for the labeling of proteins and other amine-containing molecules. The DBCO group is highly reactive with azide groups via copper-free click chemistry, making it a valuable tool for bioorthogonal reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-N-bis(PEG4-NHS ester) typically involves the conjugation of DBCO with PEG4-NHS ester. The NHS ester moiety is moisture-sensitive and hydrolyzes readily, so it is crucial to handle it under an inert atmosphere and prepare stock solutions immediately before use. The reaction is favored at near-neutral pH (6-9) and with concentrated protein solutions. Non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffer are recommended .
Industrial Production Methods
Industrial production of DBCO-N-bis(PEG4-NHS ester) involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) and maintaining the reaction at specific temperatures to optimize efficiency. The final product is purified through techniques such as dialysis or desalting to remove non-reactive reagents .
Chemical Reactions Analysis
NHS Ester-Mediated Amine Conjugation
NHS esters react with primary amines (e.g., lysine residues, amine-terminated surfaces) to form stable amide bonds. Key parameters include:
Reaction Conditions
-
pH : Optimal at 7.0–9.0 , with higher pH accelerating hydrolysis of NHS esters .
-
Buffers : Phosphate-buffered saline (PBS) or HEPES; avoid amine-containing buffers (e.g., Tris, glycine) .
-
Solubility : Requires initial dissolution in dry DMSO or DMF (up to 40 mg/mL) before aqueous dilution .
-
Molar Ratios :
Kinetics and Competing Hydrolysis
-
Hydrolysis Half-Life :
pH Temperature Half-Life 7.0 0°C 4–5 hours 8.6 4°C 10 minutes
Quenching and Purification
DBCO-Azide Click Chemistry (SPAAC)
The DBCO group reacts with azides via copper-free click chemistry, forming a stable triazole linkage:
Reaction Specificity and Efficiency
-
Kinetics : Second-order rate constant (k₂ ) of ~0.1–1.0 M⁻¹s⁻¹ in aqueous buffers at 25°C .
-
Stability : DBCO remains reactive in aqueous solutions for >72 hours at 4°C .
-
Quantification :
Optimized Parameters
Sequential and Orthogonal Reactivity
The compound enables two-step bioconjugation :
-
Primary Amine Labeling : NHS esters modify lysines or surface amines.
-
Azide Ligation : DBCO reacts with azide-functionalized molecules (e.g., antibodies, fluorophores) .
Competing Reactions and Limitations
-
NHS Ester Hydrolysis : Dominates at pH >8.5, reducing conjugation yield .
-
Azide Interference : Azides in reaction buffers can prematurely react with DBCO .
-
Steric Hindrance : Long PEG4 spacers mitigate this, but bulky targets may still reduce efficiency .
Stability and Storage
This reagent’s dual functionality and optimized reaction parameters make it indispensable in chemical biology and nanotechnology. Its applications span targeted therapeutics, diagnostic sensors, and biomaterial engineering, supported by robust experimental validation .
Scientific Research Applications
Bioconjugation
Bioconjugation is a crucial technique in the development of targeted therapies and diagnostics. DBCO-N-bis(PEG4-NHS ester) facilitates the attachment of biomolecules, such as proteins and antibodies, to surfaces or other molecules. This process enhances the specificity and efficacy of therapeutic agents.
- Case Study : A study demonstrated the use of DBCO-PEG4-NHS ester for site-specific modification of liposomes, allowing for the introduction of DBCO groups on the liposome surface. This modification was essential for subsequent coupling with azide-tagged molecules, significantly improving the liposome's targeting capabilities .
Drug Delivery Systems
The compound is instrumental in creating advanced drug delivery systems that allow for controlled release of therapeutics. Its ability to form stable linkages enables targeted delivery to specific tissues, enhancing treatment efficacy.
- Data Table: Drug Delivery Systems Utilizing DBCO-N-bis(PEG4-NHS Ester)
Study Reference | Application | Outcome |
---|---|---|
Liposome modification | Improved targeting and stability | |
Antibody-drug conjugates | Enhanced therapeutic efficacy |
Fluorescent Labeling
Researchers employ DBCO-N-bis(PEG4-NHS ester) for labeling biomolecules with fluorescent tags. This application is critical for real-time tracking of biological processes in live cells, aiding in the understanding of cellular functions.
- Example : Fluorescently labeled proteins were tracked in live cell imaging studies, providing insights into protein localization and dynamics within cellular environments.
Surface Modification
This compound is also used to modify surfaces of materials in biosensors. The modifications enhance sensitivity and specificity for detecting biomolecules, which is vital in medical diagnostics.
- Application Insight : By applying DBCO-N-bis(PEG4-NHS ester) to sensor surfaces, researchers have improved detection limits and response times, making biosensors more effective for clinical diagnostics.
Polymer Chemistry
In polymer science, DBCO-N-bis(PEG4-NHS ester) serves as a building block for creating functionalized polymers. These polymers exhibit unique properties suitable for various industrial applications.
- Research Example : Functionalized polymers created using this compound have been explored for use in drug delivery vehicles and tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of DBCO-N-bis(PEG4-NHS ester) involves the reaction of the NHS ester groups with primary amines to form stable amide bonds. The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming stable triazole linkages. This copper-free click reaction is bioorthogonal, meaning it does not interfere with natural biological processes .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-NHS ester: Contains a single NHS ester group and a DBCO group.
DBCO-PEG12-NHS ester: Similar to DBCO-PEG4-NHS ester but with a longer PEG spacer.
Azido-dPEG4-NHS ester: Contains an azide group instead of a DBCO group
Uniqueness
DBCO-N-bis(PEG4-NHS ester) is unique due to its dual NHS ester groups, which allow for the simultaneous labeling of multiple amine-containing molecules. This feature makes it particularly useful for creating complex bioconjugates and enhancing the efficiency of labeling reactions .
Biological Activity
DBCO-N-bis(PEG4-NHS ester) is a specialized compound utilized in bioconjugation and drug delivery systems. It serves as a versatile linker in various applications, particularly in the fields of protein modification, antibody-drug conjugates (ADCs), and PROTAC (proteolysis-targeting chimera) synthesis. This article explores the biological activity of DBCO-N-bis(PEG4-NHS ester), detailing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C49H62N4O18
- Molecular Weight : 995.03 g/mol
- CAS Number : 2639395-38-1
- Functional Groups : Contains two PEG4-NHS esters and a DBCO (dibenzo[1,4]dioxin) group.
The compound is characterized by its hydrophilic properties due to the polyethylene glycol (PEG) moieties, enhancing solubility in aqueous environments, which is crucial for biological applications.
DBCO-N-bis(PEG4-NHS ester) functions primarily through:
- Click Chemistry : The DBCO group facilitates strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for efficient conjugation with azide-tagged biomolecules. This reaction is highly selective and biocompatible, making it ideal for labeling proteins and other biomolecules.
- Amide Bond Formation : The NHS ester moieties readily react with primary amines on proteins or other biomolecules to form stable amide bonds, enabling effective bioconjugation.
Applications
- Protein Modification : DBCO-N-bis(PEG4-NHS ester) is extensively used for attaching labels or functional groups to proteins without altering their biological activity.
- Antibody-Drug Conjugates (ADCs) : The compound serves as a linker in ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing side effects on healthy tissues.
- PROTAC Synthesis : It plays a critical role in the development of PROTACs, which are innovative therapeutic agents that promote targeted protein degradation.
Case Studies
-
Study on Protein Labeling :
A study demonstrated that DBCO-N-bis(PEG4-NHS ester) effectively labeled various proteins with high specificity and yield. The resulting conjugates maintained their biological activity, indicating the linker’s compatibility with protein structures . -
ADC Development :
In a recent investigation into ADCs utilizing DBCO-N-bis(PEG4-NHS ester), researchers reported enhanced targeting capabilities and reduced off-target effects compared to traditional ADC linkers. This was attributed to the precise control over drug loading and release profiles . -
PROTAC Efficacy :
A comparative analysis of PROTACs synthesized with different linkers highlighted that those incorporating DBCO-N-bis(PEG4-NHS ester) exhibited superior degradation rates of target proteins in cellular assays, underscoring its potential in therapeutic applications .
Table 1: Comparison of Biological Activities
Application | Mechanism | Outcome |
---|---|---|
Protein Labeling | SPAAC with azide-tagged proteins | High specificity; retained activity |
ADCs | Stable amide bond formation | Enhanced targeting; reduced side effects |
PROTACs | Targeted degradation | Increased efficacy in cellular models |
Table 2: Physical Properties
Property | Value |
---|---|
Molecular Weight | 995.03 g/mol |
Solubility | Water soluble |
Storage Conditions | -20°C for long-term stability |
Properties
Molecular Formula |
C49H62N4O18 |
---|---|
Molecular Weight |
995.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C49H62N4O18/c54-42(11-12-43(55)51-37-40-7-2-1-5-38(40)9-10-39-6-3-4-8-41(39)51)50(19-23-64-27-31-68-35-33-66-29-25-62-21-17-48(60)70-52-44(56)13-14-45(52)57)20-24-65-28-32-69-36-34-67-30-26-63-22-18-49(61)71-53-46(58)15-16-47(53)59/h1-8H,11-37H2 |
InChI Key |
LTXDZCUWVWVRMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.